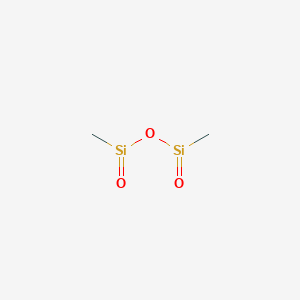![molecular formula C32H22O2 B14321582 (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] CAS No. 107508-59-8](/img/structure/B14321582.png)
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and two acenaphthylene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with acenaphthene in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the acenaphthylene moieties.
p-Acetylacetophenone: Contains a phenylene group with acetyl substituents but differs in the overall structure.
1,4-Diacetylbenzene: Another related compound with a simpler structure.
Uniqueness
(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone] is unique due to the presence of both phenylene and acenaphthylene groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or structural characteristics.
特性
CAS番号 |
107508-59-8 |
|---|---|
分子式 |
C32H22O2 |
分子量 |
438.5 g/mol |
IUPAC名 |
[4-(1,2-dihydroacenaphthylene-5-carbonyl)phenyl]-(1,2-dihydroacenaphthylen-5-yl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-17-15-21-9-7-19-3-1-5-25(27)29(19)21)23-11-13-24(14-12-23)32(34)28-18-16-22-10-8-20-4-2-6-26(28)30(20)22/h1-6,11-18H,7-10H2 |
InChIキー |
SPHUSTABFYWQGJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=C6CCC7=C6C5=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


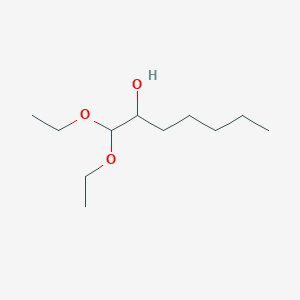
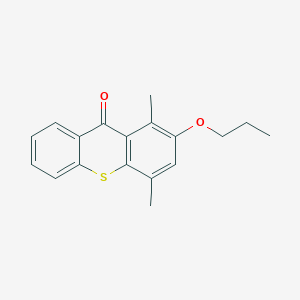
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
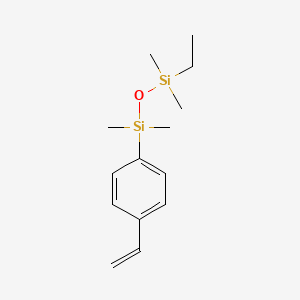
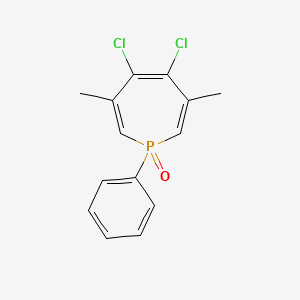
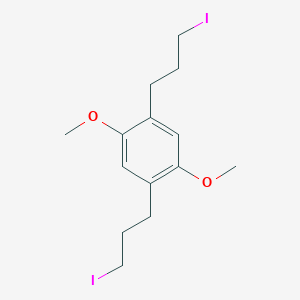

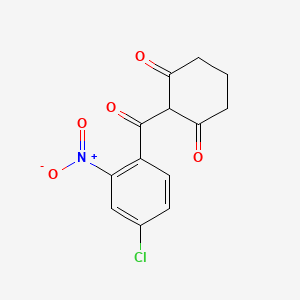
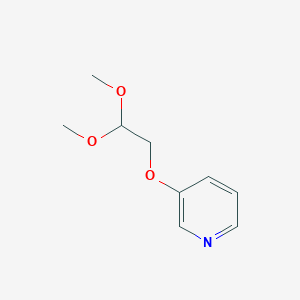
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)


